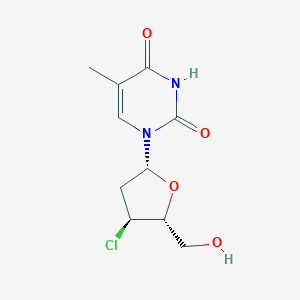
3'-Chloro-3'-deoxythymidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3'-Chloro-3'-deoxythymidine-related compounds has been explored in various studies. For instance, 3',3'-Difluoro-3'-deoxythymidine was synthesized from thymidine in a four-step process, characterized by NMR and NOE experiments (Bergstrom et al., 1992). Additionally, an efficient stereospecific synthesis of 3'-deoxythymidine from D-xylose has been reported, demonstrating a pathway to synthesize such nucleoside analogs (Ćetković et al., 2002).
Molecular Structure Analysis
The molecular structure of 3'-Chloro-3'-deoxythymidine and related compounds has been extensively studied. For example, the conformation of 3'-amino-3'-deoxythymidine in solid-state and solution was investigated, revealing variations in the glycosidic torsion angle and sugar puckering between these states (Kovács et al., 1991).
Chemical Reactions and Properties
In the realm of chemical reactions, the conversion processes and interactions of thymidine analogs have been explored. A study on the coupling reaction of 1-thiopentofuranosides with silylated pyrimidine bases, for instance, contributed to the synthesis of 3'-azido-3'-deoxythymidine and its analogs, highlighting the chemical versatility of these compounds (Sugimura et al., 1991).
Physical Properties Analysis
The physical properties of 3'-Chloro-3'-deoxythymidine-related molecules, such as crystal structure and molecular geometry, have been a subject of research. For example, the crystal and molecular structures of anti-HIV agents like 3'-fluoro-3'-deoxythymidine have been determined, providing insights into the structural characteristics of these nucleoside analogs (Camerman et al., 1990).
Chemical Properties Analysis
Investigations into the chemical properties of 3'-Chloro-3'-deoxythymidine and its analogs often focus on their interactions and effects at the molecular level. For instance, studies have examined the antiviral activity and stereochemical properties of various 3'-deoxythymidine analogs, revealing a range of biological interactions and effects (Wigerinck et al., 1990).
Wissenschaftliche Forschungsanwendungen
Inhibition of DNA Polymerase and Tumor Growth : 3'-Amino-3'-deoxythymidine, a related compound, inhibits DNA polymerase reaction, affecting cellular DNA synthesis and promoting tumor growth (Chen, Woods, & Prusoff, 1984).
Synthesis from D-Xylose : An efficient, stereospecific synthesis of 3'-deoxythymidine from D-xylose has been developed, demonstrating its scalable production (Ćetković et al., 2002).
Analytical and Clinical Applications : The electrochemical analysis of 3′-Azido-3′-deoxythymidine (AZT) results in 3′-amino-3′-deoxythymidine, which has analytical and clinical applications (Czochralska, Sapok, & Shugar, 1990).
Synthesis of Analogs : Efficient methods for synthesizing analogs of AZT, such as 3′-deoxy-3′-(2-propynyl)thymidine and 3′-cyanomethyl-3′-deoxythymidine, have been developed (Fiandor & Tam, 1990).
Solid-State and Solution Conformation : 3'-Amino-3'-deoxythymidine, a noncompetitive inhibitor of HIV-1 reverse transcriptase, has a stable solid-state geometry and a low energy barrier between solid-state and solution conformations (Kovács et al., 1991).
HIV Infectivity Inhibition : Dioxolane-T, an analogue of 3′-deoxythymidine, shows significant inhibition of HIV infectivity at certain concentrations (Norbeck et al., 1989).
Proton Magnetic Resonance Studies : Studies on thymidine monophosphates and dinucleotides have shown that phosphorylation and incorporation at the 3′- or 5′-terminus have only slight effects on thymidine's conformation (Wood, Hruska, & Ogilvie, 1974).
Designing Prodrugs : Deoxynucleoside derivatives can be designed as prodrugs for efficient transport through biological membranes (Hammer et al., 1996).
DNA Polymerase Terminator Substrates : New terminator substrates for DNA polymerases with modified carbohydrate residues have been synthesized, enhancing our understanding of DNA synthesis (Diatkina et al., 1988).
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVJDKGDGLWBQT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180226 | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3'-deoxythymidine | |
CAS RN |
25526-94-7 | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
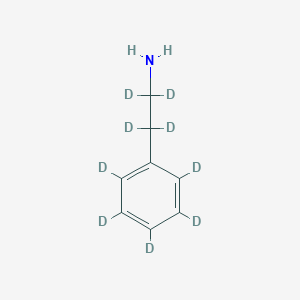
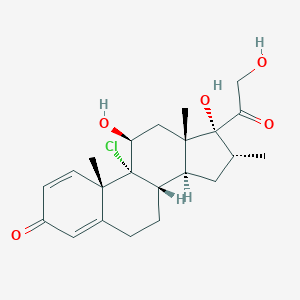
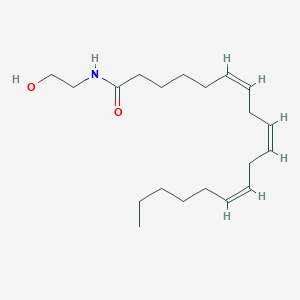
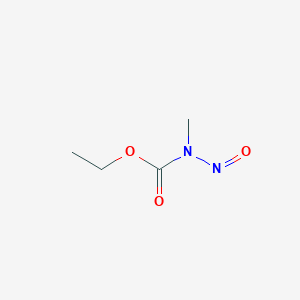

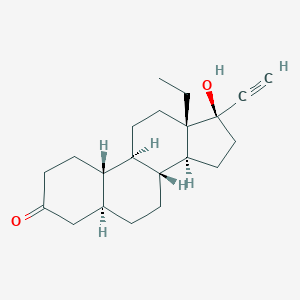

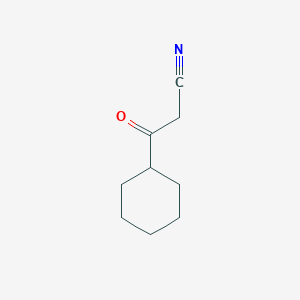
![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)